Stearine

Description

Properties

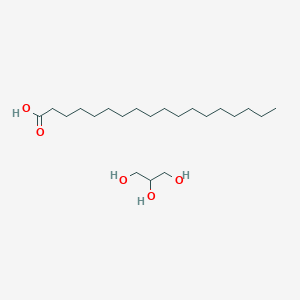

IUPAC Name |

octadecanoic acid;propane-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVRZJOMJRTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9009-32-9, 37349-34-1, 61725-93-7 |

Source

|

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglycerin stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9009-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglycerol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37349-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglyceryl distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61725-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11099-07-3, 68784-20-3 |

Source

|

| Record name | Glyceryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

The Metabolic Journey of Stearin in Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearin (B3432776), a triglyceride composed of three stearic acid molecules, is a significant component of dietary fats in animals. Its metabolic fate is intricately linked to energy homeostasis, lipid signaling, and the pathogenesis of various metabolic diseases. This technical guide provides a comprehensive overview of the metabolic pathways involving stearin in animals, from its initial digestion and absorption to its complex intracellular processing, including biosynthesis, degradation, and hormonal regulation. This document details the key enzymatic steps, transport mechanisms, and signaling cascades that govern the metabolism of stearin and its constituent fatty acid, stearic acid. Furthermore, it presents quantitative data in a structured format, outlines detailed experimental protocols for studying stearin metabolism, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Digestion, Absorption, and Transport of Stearin

The metabolism of dietary stearin, a triglyceride, begins in the gastrointestinal tract.[1][2]

-

Digestion: In the small intestine, pancreatic lipase (B570770), in conjunction with colipase and bile salts, hydrolyzes the ester bonds of the tristearin (B179404) molecule. This process breaks down the triglyceride into two free stearic acid molecules and one 2-monoacylglycerol.[1][2]

-

Absorption: These breakdown products, along with other dietary lipids, are emulsified by bile acids to form micelles. Micelles facilitate the transport of these hydrophobic molecules to the surface of the intestinal epithelial cells (enterocytes), where they are absorbed.[1]

-

Re-esterification and Chylomicron Formation: Inside the enterocytes, the absorbed stearic acid and 2-monoacylglycerol are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins (primarily ApoB-48), are then packaged into large lipoprotein particles called chylomicrons.

-

Transport: Chylomicrons are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream. In the circulation, lipoprotein lipase (LPL), located on the surface of endothelial cells in tissues like adipose tissue and muscle, hydrolyzes the triglycerides within the chylomicrons, releasing stearic acid and glycerol. The released stearic acid can then be taken up by the surrounding tissues for energy or storage. The chylomicron remnants are eventually cleared by the liver.

Biosynthesis of Stearic Acid (De Novo Lipogenesis)

Stearic acid can be synthesized de novo from non-lipid precursors, primarily glucose, in a process called lipogenesis. This pathway is most active in the liver and adipose tissue.[3][4] The primary product of fatty acid synthase is palmitic acid (16:0), which is then elongated to form stearic acid (18:0).

The overall process can be summarized as follows:

-

Acetyl-CoA Carboxylation: The process begins in the cytoplasm with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). This is the committed and rate-limiting step in fatty acid synthesis.[3][5]

-

Fatty Acid Synthase (FAS) Activity: The multifunctional enzyme fatty acid synthase (FAS) then catalyzes a series of seven reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain.[3]

-

Elongation: Once palmitoyl-CoA (the activated form of palmitic acid) is synthesized, it can be elongated to stearoyl-CoA by the addition of a two-carbon unit from malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1][6]

Experimental Workflow: De Novo Lipogenesis Analysis

Degradation of Stearic Acid (Beta-Oxidation)

When energy is required, stored stearic acid is mobilized and undergoes beta-oxidation, primarily within the mitochondria, to produce acetyl-CoA, NADH, and FADH2.[7][8]

The process involves a cyclical series of four enzymatic reactions:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of stearoyl-CoA, producing FADH2.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.

-

Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further oxidation and ATP production. For stearic acid (an 18-carbon fatty acid), this process yields 9 molecules of acetyl-CoA, 8 molecules of FADH2, and 8 molecules of NADH.

Key Metabolic Conversion: Desaturation to Oleic Acid

A crucial metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid, oleic acid (18:1n-9). This reaction is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), an enzyme located in the endoplasmic reticulum.[9][10] This conversion is highly significant as it transforms a saturated fatty acid into a monounsaturated one, which has different physical properties and biological functions. Oleic acid is the preferred substrate for the synthesis of triglycerides and other complex lipids.[9] The ratio of stearic acid to oleic acid is therefore tightly regulated and has implications for membrane fluidity and cellular signaling.

Hormonal and Transcriptional Regulation of Stearin Metabolism

The metabolic pathways involving stearin are tightly regulated by hormones and transcription factors to meet the energy needs of the animal and maintain lipid homeostasis.

Insulin (B600854) Signaling

Insulin, released in response to high blood glucose, promotes the storage of lipids. It stimulates lipogenesis by activating key transcription factors, primarily Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[6][11] Activated SREBP-1c upregulates the expression of genes involved in fatty acid synthesis, including ACC and FAS.[6][11]

Glucagon (B607659) Signaling

Glucagon, secreted during fasting or low blood glucose, has the opposite effect of insulin. It promotes the breakdown of stored triglycerides (lipolysis) in adipose tissue by activating hormone-sensitive lipase (HSL) through a cAMP-dependent pathway.[12][13] This releases free fatty acids, including stearic acid, into the bloodstream to be used as fuel by other tissues.

Transcriptional Regulation by ChREBP and PPAR-alpha

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): This transcription factor is activated by glucose metabolites and plays a key role in upregulating lipogenic genes in response to high carbohydrate intake.[5][14] ChREBP works in concert with SREBP-1c to drive de novo lipogenesis.[5][14]

-

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha): PPAR-alpha is a nuclear receptor that acts as a lipid sensor. When activated by fatty acids, including stearic acid derivatives, it promotes the transcription of genes involved in fatty acid uptake, transport, and beta-oxidation.[9][15] Thus, PPAR-alpha plays a crucial role in the catabolic side of fatty acid metabolism.[9][15]

Quantitative Data on Stearin Metabolism

The following tables summarize available quantitative data related to stearin metabolism.

Table 1: Absorption and Desaturation of Stearic Acid in Humans

| Parameter | Value | Reference |

| Absorption of Stearic Acid | ~94% | [4] |

| Desaturation of Stearic Acid to Oleic Acid | 9.2% | [4] |

Table 2: Relative Changes in Lipolysis in Human Adipocytes in Response to Glucagon

| Condition | Fold Increase in Lipolysis | Reference |

| Basal (0.01 and 1 nM Glucagon) | Up to 3.7-fold | [11] |

| Isoproterenol-stimulated (0.01 and 1 nM Glucagon) | Up to 1.7-fold | [11] |

Experimental Protocols

Analysis of Tissue Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of fatty acids, including stearic acid, in animal tissues.

-

Tissue Homogenization and Lipid Extraction:

-

Accurately weigh a frozen tissue sample (e.g., liver, adipose tissue).

-

Homogenize the tissue in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract total lipids. The Folch method is commonly used.

-

Add an internal standard (e.g., a deuterated form of a fatty acid not abundant in the sample) to the homogenization buffer for accurate quantification.

-

-

Saponification and Derivatization:

-

Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from triglycerides and other complex lipids.

-

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.

-

The GC separates the FAMEs based on their boiling points and polarity.

-

The separated FAMEs are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

-

-

Data Analysis:

-

Identify the stearic acid methyl ester peak based on its retention time and mass spectrum.

-

Quantify the amount of stearic acid by comparing its peak area to that of the internal standard.

-

In Vivo Stable Isotope Tracing of Stearic Acid Metabolism

This protocol describes a method to trace the metabolic fate of stearic acid in live animals.

-

Tracer Administration:

-

Administer a stable isotope-labeled form of stearic acid (e.g., 13C-stearic acid) to the animal. Administration can be via oral gavage, intravenous infusion, or incorporation into the diet.

-

-

Sample Collection:

-

At various time points after tracer administration, collect biological samples such as blood, plasma, and tissues (e.g., liver, adipose tissue, muscle).

-

-

Metabolite Extraction and Analysis:

-

Extract lipids and other metabolites from the collected samples.

-

Isolate different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using techniques like thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Analyze the isotopic enrichment in stearic acid and its metabolic products (e.g., oleic acid, palmitic acid from retroconversion) within each lipid class using GC-MS or LC-MS.

-

-

Metabolic Flux Analysis:

-

Use the isotopic enrichment data to calculate metabolic flux rates, such as the rate of de novo lipogenesis, the rate of stearic acid oxidation, and the rate of its conversion to oleic acid.

-

Isolation of Plasma Lipoproteins by Ultracentrifugation

This protocol details the separation of different lipoprotein fractions from plasma to study the transport of stearin-derived triglycerides.[15][16]

-

Plasma Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at low speed to separate plasma from blood cells.

-

-

Sequential Ultracentrifugation:

-

Adjust the density of the plasma to a specific value using a salt solution (e.g., KBr).

-

Centrifuge the plasma at high speed in an ultracentrifuge. Lipoproteins will float to the top based on their density.

-

Carefully collect the top layer containing the lipoprotein fraction (e.g., VLDL at d < 1.006 g/mL).

-

Sequentially increase the density of the remaining plasma and repeat the ultracentrifugation to isolate other lipoprotein fractions (LDL, HDL).

-

-

Analysis of Lipoprotein Composition:

-

Extract lipids from the isolated lipoprotein fractions.

-

Analyze the fatty acid composition of the triglycerides within each lipoprotein fraction using GC-MS to determine the amount of stearic acid being transported.

-

Analyze the protein content (apolipoproteins) using techniques like SDS-PAGE.

-

Conclusion

The metabolism of stearin in animals is a multifaceted process that is central to lipid homeostasis and energy regulation. From its initial breakdown in the gut to its intricate intracellular pathways of synthesis, degradation, and conversion, the fate of stearin and its constituent stearic acid is tightly controlled by a complex interplay of enzymes, hormones, and transcription factors. A thorough understanding of these metabolic pathways and their regulation is critical for researchers and drug development professionals aiming to address metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for further investigation into this vital area of animal metabolism.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct effects of glucagon on glucose uptake and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation [jove.com]

- 16. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

historical discovery and isolation of stearine

An In-depth Technical Guide on the Historical Discovery and Isolation of Stearin (B3432776)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearin, a key component of animal and vegetable fats, has played a significant role in the historical development of lipid chemistry and various industries, from candle and soap manufacturing to modern food and pharmaceutical applications. This technical guide provides a comprehensive overview of the historical discovery and isolation of stearin, detailing the pioneering work of Michel Eugène Chevreul and outlining the evolution of isolation techniques to modern industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core concepts.

Historical Discovery by Michel Eugène Chevreul

The foundational research on the chemical nature of fats, leading to the discovery of stearin, was conducted by the French chemist Michel Eugène Chevreul. His investigations, which began in 1811, culminated in his seminal publication in 1823, "Recherches chimiques sur les corps gras d'origine animale".[1][2][3][4][5] Chevreul was the first to demonstrate that fats are composed of fatty acids and glycerol (B35011).[6] Through his meticulous experiments, he systematically separated animal fats into their constituent components.

He identified two primary components in fats: a solid fraction he named "stearine" (from the Greek word "stear" for tallow) and a liquid fraction he called "elaine" (later known as olein).[4] Chevreul's work was groundbreaking as he employed a combination of techniques for the first time, including saponification, fractional crystallization, and melting point determination to assess purity.[4] His research laid the groundwork for the entire field of lipid chemistry.

Timeline of Key Discoveries

Physicochemical Properties of Stearin (Tristearin)

Stearin is primarily composed of the triglyceride tristearin (B179404) (glyceryl tristearate). Its physical and chemical properties are crucial for its isolation and various applications. Tristearin is a white, odorless powder.[7][8] It is insoluble in water but soluble in organic solvents like benzene, chloroform, and hot alcohol.[8][9] One of the defining characteristics of tristearin is its polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point.[7]

| Property | Value | Reference |

| Chemical Formula | C₅₇H₁₁₀O₆ | [7] |

| Molar Mass | 891.48 g/mol | [9] |

| Density | 0.862 g/cm³ (at 80 °C) | [7] |

| Melting Points | α-form: 54-55 °C β'-form: 64.5 °C β-form: 72.5-73 °C New β₁ polymorph: 75.7 ± 0.5 °C | [7][10][11][12] |

| Solubility | Insoluble in water. Soluble in benzene, chloroform, hot alcohol. Almost insoluble in cold alcohol, ether, and petroleum ether. | [8][9] |

| Saponification Value | The saponification value is inversely proportional to the mean molecular weight of the fatty acids. For tristearin, it can be calculated. | |

| Iodine Value | The iodine value of beef tallow (B1178427) stearin is lower than that of the olein fraction, indicating a lower degree of unsaturation. For example, the iodine value of a hard stearin fraction from beef tallow can be around 31.7 g/100g , while the original tallow is around 41.83 g/100g . | [13] |

| Enthalpy of Fusion | 243.9 ± 10.5 J/g (for the β₁ polymorph) | [12] |

Experimental Protocols for Isolation

The isolation of stearin has evolved from Chevreul's meticulous laboratory procedures to large-scale industrial processes. Below are detailed methodologies for both the historical and modern techniques.

Chevreul's Historical Method: Saponification and Fractional Crystallization

This protocol is a representation of the steps Chevreul would have taken based on the principles described in his work.

Objective: To isolate stearic acid from animal tallow.

Materials:

-

Beef or mutton tallow

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Heating apparatus (e.g., water bath)

-

Filtration apparatus (e.g., cloth or paper filter)

-

Crystallization dishes

Procedure:

-

Saponification:

-

In a flask, place a known quantity of tallow (e.g., 100 g).

-

Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH). The exact concentration used by Chevreul is not specified, but a molar excess is required to ensure complete saponification.

-

Add the alcoholic KOH to the tallow.

-

Gently heat the mixture on a water bath and stir continuously. The fat will gradually dissolve and react to form a homogenous soap solution. The completion of saponification is indicated by the absence of oily droplets.

-

-

Acidification to Liberate Fatty Acids:

-

After cooling, dilute the soap solution with warm water.

-

Slowly add hydrochloric acid to the soap solution while stirring. This will protonate the fatty acid salts, causing the free fatty acids to precipitate out of the solution as an oily or solid layer.

-

Continue adding acid until the solution is acidic (test with litmus (B1172312) paper).

-

-

Washing and Drying:

-

Separate the precipitated fatty acids from the acidic aqueous layer containing glycerol and potassium chloride.

-

Wash the fatty acids repeatedly with hot distilled water to remove any remaining mineral acids and other impurities.

-

Gently heat the fatty acids to drive off any residual water.

-

-

Fractional Crystallization:

-

Dissolve the mixture of fatty acids in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature. The less soluble, higher-melting point fatty acids (primarily stearic and palmitic acid) will crystallize out of the solution.

-

Separate the crystals by filtration. The filtrate will contain the more soluble, lower-melting point fatty acids (like oleic acid).

-

To further purify the solid fatty acids, repeat the crystallization process (recrystallization) from hot ethanol.

-

The purity of the isolated stearic acid was historically assessed by its constant melting point upon repeated crystallizations.[4]

-

Modern Industrial Methods

Modern industrial processes for isolating stearin focus on the physical separation of the higher melting point triglycerides from the lower melting point triglycerides in fats and oils. The two primary methods are dry fractionation and solvent fractionation.

This method relies on controlled cooling and crystallization of the fat without the use of solvents.

Objective: To separate beef tallow into a solid stearin fraction and a liquid olein fraction.

Materials:

-

Refined beef tallow

-

Crystallizer with controlled cooling and agitation

-

Filtration system (e.g., membrane press filter)

Procedure:

-

Melting: Heat the beef tallow to a temperature sufficient to ensure complete melting and destruction of any existing crystal memory (e.g., 70-80°C).

-

Controlled Cooling (Crystallization):

-

Transfer the molten fat to a crystallizer.

-

Cool the fat slowly and under controlled agitation. The cooling rate is critical to allow for the formation of large, stable crystals. A typical cooling program involves multiple temperature stages.

-

Hold the fat at the final crystallization temperature (e.g., 24-40°C, depending on the desired stearin properties) for a specific duration to allow for crystal growth and maturation.[13]

-

-

Separation:

-

Pump the resulting slurry of crystals and liquid oil to a filtration unit, typically a membrane press filter.

-

Apply pressure to the filter to separate the solid stearin cake from the liquid olein fraction.[14]

-

The stearin fraction will be enriched in higher-melting, more saturated triglycerides, while the olein fraction will contain a higher proportion of lower-melting, unsaturated triglycerides.

-

This method involves crystallizing the fat from a solvent, which reduces the viscosity and improves the efficiency of separation. Acetone (B3395972) is a commonly used solvent.

Objective: To obtain a hard stearin fraction from beef tallow.

Materials:

-

Refined beef tallow

-

Acetone (or another suitable solvent like hexane)

-

Crystallizer with controlled cooling and agitation

-

Vacuum filtration system

-

Solvent recovery system (evaporator)

Procedure:

-

Dissolution:

-

Controlled Cooling (Crystallization):

-

Cool the solution slowly in a crystallizer under gentle agitation. The presence of the solvent allows for faster heat transfer and more efficient crystallization.

-

Hold the mixture at the desired crystallization temperature (e.g., 20°C) for a set period (e.g., 15 hours) to allow for the formation of stearin crystals.[15]

-

-

Separation:

-

Separate the crystallized stearin from the acetone-oil solution using vacuum filtration.

-

-

Solvent Removal:

-

Wash the stearin crystals with fresh, cold acetone to remove any entrained olein.

-

Remove the residual acetone from both the stearin and olein fractions using a solvent recovery system (e.g., a rotary evaporator under vacuum).[15]

-

Conclusion

The journey from Chevreul's pioneering work to modern industrial fractionation techniques illustrates a remarkable progression in our understanding and manipulation of lipids. Chevreul's systematic approach, combining chemical reaction (saponification) with physical separation (fractional crystallization), not only led to the discovery of stearin and the fundamental composition of fats but also established a methodological framework that has influenced chemical analysis for centuries. Today, the isolation of stearin is a highly controlled physical process, optimized for yield, purity, and specific functional properties required in the food, cosmetic, and pharmaceutical industries. This guide has provided an in-depth look at the historical context, physicochemical properties, and detailed experimental protocols, offering valuable insights for professionals in the field.

References

- 1. Recherches Chimiques sur les corps gras d'origine Animale by Chevreul, Michel Eugene: Good Hardcover (1823) 1st Edition., Signed by Author(s) | Emerald Booksellers [abebooks.com]

- 2. aocs.org [aocs.org]

- 3. wellcomecollection.org [wellcomecollection.org]

- 4. ocl-journal.org [ocl-journal.org]

- 5. Recherches chimiques sur les corps gras d'origine animale by M. E. Chevreul | Open Library [openlibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Stearin - Wikipedia [en.wikipedia.org]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. Tristearin [drugfuture.com]

- 10. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. aocs.org [aocs.org]

- 15. makhillpublications.co [makhillpublications.co]

An In-depth Technical Guide to the Polymorphism and Crystal Forms of Stearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of stearin (B3432776) (glyceryl tristearate), a saturated triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding and controlling the crystalline forms of stearin is critical for product stability, performance, and manufacturing process optimization.

Introduction to Stearin Polymorphism

Stearin, a triglyceride derived from three units of stearic acid, is a white, odorless powder.[1] Like many lipids, stearin exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements.[2][3][4] These polymorphic forms, while chemically identical, possess distinct physical properties, including melting point, solubility, and stability. The primary polymorphs of stearin are designated as alpha (α), beta prime (β'), and beta (β), in order of increasing stability.[2][3][4] The metastable α and β' forms will, over time or with thermal input, transition to the most stable β form.[5] This transformation can significantly impact the properties of formulations containing stearin, making a thorough understanding of its polymorphic behavior essential.[6]

Characterization of Stearin Polymorphs

Several analytical techniques are employed to identify and characterize the different polymorphic forms of stearin.[7] The most common methods include Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For stearin, DSC can be used to determine the melting points and enthalpies of fusion of the different polymorphs. The metastable α-form exhibits the lowest melting point, followed by the β'-form, and finally the stable β-form with the highest melting point.[2][3][4] DSC thermograms can also reveal the transformation of a less stable polymorph to a more stable one, which appears as an exothermic event (recrystallization) following an initial endothermic melting peak.[8]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides information about the crystallographic structure of a material. Each polymorph of stearin has a unique crystal lattice, resulting in a characteristic diffraction pattern. The patterns are often analyzed in two regions: the wide-angle X-ray scattering (WAXS) region, which provides information on the short spacings related to the packing of the fatty acid chains, and the small-angle X-ray scattering (SAXS) region, which reveals the long spacings corresponding to the lamellar stacking.[9] The α-form typically shows a single strong short spacing peak, the β'-form shows two strong peaks, and the β-form exhibits a more complex pattern of multiple peaks.[10]

Polarized Light Microscopy (PLM)

PLM is used to visualize the morphology and birefringence of crystals. The different polymorphs of stearin often exhibit distinct crystal habits. For instance, α-crystals are often small and needle-like, while β'-crystals can appear as small spherulites. The most stable β-form tends to form larger, more well-defined crystals.[11][12] When coupled with a hot stage, PLM allows for the direct observation of polymorphic transitions as the sample is heated or cooled.[6]

Quantitative Data on Stearin Polymorphs

The following table summarizes the key quantitative data for the primary polymorphic forms of stearin, compiled from various literature sources.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Crystal System | Key PXRD Short Spacings (Å) |

| α (alpha) | 54 - 59.7 | ~140 - 160 | Hexagonal | ~4.15 |

| β' (beta prime) | 63.5 - 65 | ~180 - 200 | Orthorhombic | ~4.2 and ~3.8 |

| β (beta) | 70.9 - 76 | 211.1 - 221.6 | Triclinic | ~4.6, ~3.9, and ~3.7 |

Note: The values presented in this table are approximate and can vary depending on the purity of the sample and the experimental conditions used for measurement.[1][2][8][10][13][14]

Experimental Protocols

Detailed methodologies for the characterization of stearin polymorphs are crucial for reproducible and accurate results.

Preparation of Stearin Polymorphs

-

α-form: To obtain the α-form, molten tristearin (B179404) (heated to ~90°C to erase any crystal memory) is rapidly cooled to a low temperature (e.g., 4°C or 25°C) at a fast cooling rate (e.g., 50°C/min).[8][10] The α-form is metastable and should be analyzed shortly after preparation.

-

β'-form: The β'-form can often be obtained by heating the α-form. In a DSC experiment, this is observed as the melting of the α-form followed by an exothermic recrystallization into the β'-form.[8] Isothermal crystallization from the melt at a temperature just below the melting point of the β'-form can also be employed.[15]

-

β-form: The most stable β-form can be obtained by slow cooling of the melt (e.g., -0.1 K/min) or by prolonged storage (aging) of the metastable forms at a temperature below their melting points.[13][15] Isothermal crystallization from the melt at a temperature just below the melting point of the β-form (e.g., holding at 57°C for an extended period) is also an effective method.[10]

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 7-8 mg of the tristearin sample into an aluminum DSC pan and seal it.[10]

-

Instrument Calibration: Calibrate the DSC instrument using appropriate standards (e.g., indium for temperature and enthalpy).[10]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Heat the sample to a temperature above the melting point of the β-form (e.g., 90°C) at a controlled heating rate (e.g., 5°C/min or 10°C/min) to observe the melting behavior of the initial polymorph.[6][14]

-

To study crystallization, hold the sample at the high temperature for a few minutes to erase any crystal memory, then cool it at a controlled rate.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion for any endothermic (melting) or exothermic (crystallization/polymorphic transition) events.

Powder X-ray Diffraction (PXRD) Protocol

-

Sample Preparation: Place a sufficient amount of the stearin powder on a sample holder, ensuring a flat and even surface.

-

Instrument Setup: Use a diffractometer with a common X-ray source (e.g., Cu Kα or Co). Set the desired voltage and current (e.g., 50 kV and 40 mA).[10]

-

Data Collection: Scan the sample over a specific 2θ range to cover both the small-angle (for long spacings) and wide-angle (for short spacings) regions (e.g., 1.55–35.00° 2θ).[10] A typical scan speed is 2°/min.[10]

-

Data Analysis: Analyze the diffraction pattern to identify the characteristic peaks for each polymorph. The d-spacing for each peak can be calculated using Bragg's Law.

Polarized Light Microscopy (PLM) with Hot Stage Protocol

-

Sample Preparation: Place a small amount of the stearin sample on a microscope slide and cover it with a coverslip.

-

Microscope Setup: Use a polarized light microscope equipped with a hot stage for temperature control.

-

Thermal Program:

-

Heat the sample to above its melting point to obtain a melt.

-

Cool the sample at a controlled rate to observe crystallization and the formation of different crystal morphologies.

-

Alternatively, hold the sample at a specific isothermal temperature to observe crystal growth over time.

-

-

Image Capture: Capture images at different temperatures and times to document the crystal morphology and any polymorphic transitions.

Visualizations

Polymorphic Transformation Pathway of Stearin

The following diagram illustrates the transformation relationships between the different polymorphic forms of stearin. The transformations are generally monotropic, proceeding from the least stable to the most stable form.

References

- 1. Stearin - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. mt.com [mt.com]

- 4. mt.com [mt.com]

- 5. Liquid lipids act as polymorphic modifiers of tristearin-based formulations produced by melting technologies [cris.unibo.it]

- 6. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Thermal Stability of Polymorphic Forms of Synthesized Tristearin [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of stearine using NMR, IR, and Mass Spec

Spectroscopic Analysis of Stearin (B3432776): An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearin, also known as tristearin (B179404) or glyceryl tristearate, is a triglyceride formed from three units of stearic acid esterified to a glycerol (B35011) backbone.[1][2] Its chemical formula is C₅₇H₁₁₀O₆, and it is a primary component of many animal and vegetable fats.[1][3][4][5] A thorough understanding of its molecular structure is critical in fields ranging from food science to drug formulation, where it is used as a hardening agent, excipient, and component in lipid-based delivery systems.[2]

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and analysis of stearin: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and integrated analysis are presented to offer a complete analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise carbon-hydrogen framework of a molecule. For stearin, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of triglycerides like stearin is crucial for reproducibility.[6][7]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the stearin sample.

-

Dissolve the sample in ~600 µL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[1]

-

¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to yield singlets for each unique carbon. A wider spectral width (~220 ppm) is required. To ensure accurate quantification, a longer relaxation delay (e.g., 5-10 s) or the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) may be necessary.

¹H NMR Spectral Data

The ¹H NMR spectrum of stearin is characterized by distinct signals corresponding to the glycerol backbone and the long stearic acid chains. The assignments are detailed in Table 1.[1][8]

Table 1: ¹H NMR Data for Stearin in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.27 | m | 1H | CH of glycerol backbone |

| ~4.29 | dd | 2H | CH₂ of glycerol backbone (sn-1,3 positions) |

| ~4.15 | dd | 2H | CH₂ of glycerol backbone (sn-1,3 positions) |

| ~2.31 | t | 6H | α-CH₂ (adjacent to C=O) |

| ~1.61 | m | 6H | β-CH₂ |

| ~1.25 | br s | ~84H | -(CH₂)n- bulk methylene (B1212753) chain |

| ~0.88 | t | 9H | Terminal CH₃ |

Data sourced from PubChem and other literature.[1][8]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the stearin molecule. The high degree of symmetry results in fewer signals than the total number of carbons.

Table 2: ¹³C NMR Data for Stearin in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 173.2, 172.8 | Ester Carbonyl (C=O) |

| 68.9 | CH of glycerol backbone |

| 62.1 | CH₂ of glycerol backbone |

| 34.2, 34.0 | α-CH₂ (adjacent to C=O) |

| 31.9 | CH₂ adjacent to terminal CH₃ |

| 29.7 - 29.1 | -(CH₂)n- bulk methylene chain |

| 24.9 | β-CH₂ |

| 22.7 | CH₂ adjacent to terminal CH₃ |

| 14.1 | Terminal CH₃ |

Data sourced from PubChem.[1] Chemical shift ranges for alkanes and functional groups are well-established.[9][10]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of stearin is dominated by absorptions from the ester groups and the long alkane chains.[11]

Experimental Protocol for FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for lipids that requires minimal sample preparation.[12]

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.[12]

-

Place a small amount of the solid stearin powder directly onto the crystal, ensuring good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[13]

-

The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

IR Spectral Data

The key vibrational frequencies in the stearin spectrum confirm its identity as a long-chain fatty acid ester.[11][14]

Table 3: Characteristic FTIR Vibrational Frequencies for Stearin

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2955, 2918 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂- |

| 2850 | Strong | Symmetric C-H Stretch | -CH₂- |

| 1745 - 1735 | Very Strong | C=O Stretch | Ester |

| 1465 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1375 | Medium | C-H Bend (Symmetric) | -CH₃ |

| 1160 - 1150 | Strong | C-O Stretch | Ester |

| 720 | Medium | C-H Rocking | -(CH₂)n- (n ≥ 4) |

Data compiled from multiple sources.[11][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For large molecules like stearin, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.

Experimental Protocol for MS Analysis

The choice of protocol depends on the ionization source and mass analyzer available. A general protocol for ESI-MS is provided below.

Sample Preparation and Data Acquisition:

-

Prepare a dilute solution of stearin (~10-50 µg/mL) in a solvent mixture compatible with ESI, such as chloroform:methanol (1:1 v/v) with the addition of 10 mM ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) to promote adduct formation ([M+NH₄]⁺ or [M+Na]⁺).[16][17]

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrumentation: An ESI source coupled to a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire spectra in positive ion mode over a mass range of m/z 100-1200. For structural analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., the [M+Na]⁺ adduct) and applying collision-induced dissociation (CID) to generate fragment ions.[16]

Mass Spectral Data

The mass spectrum of stearin will show a prominent pseudomolecular ion, and its MS/MS spectrum will reveal characteristic losses of the fatty acid chains.

Table 4: Key Ions in the ESI-MS and MS/MS Spectra of Stearin

| Ion (m/z) | Ion Identity | Notes |

| 891.5 | [M+H]⁺ | Protonated molecule. Often low abundance in ESI. |

| 908.5 | [M+NH₄]⁺ | Ammonium adduct. Commonly observed with ammonium formate. |

| 913.8 | [M+Na]⁺ | Sodiated adduct. Very common and stable precursor for MS/MS. |

| 607.6 | [M+H - C₁₈H₃₆O₂]⁺ | Loss of one stearic acid molecule from the protonated molecule. |

| 341.3 | [C₁₈H₃₅O₂ + Na + H]⁺ ? | Diacylglycerol-like fragment. |

| 267.2 | [C₁₈H₃₅O]⁺ | Stearoyl (acylium) ion. |

Molecular weight of stearin is 891.48 g/mol .[1][3][4][5] Fragmentation data is based on typical triglyceride behavior and public databases.[1][18]

Visualization of Analytical Pathways

Diagrams created with Graphviz are used to illustrate the relationships and workflows described.

References

- 1. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycerol Tristearate | Glyceryl Tristearate | Venus Ethoxyethers [venus-goa.com]

- 3. GSRS [precision.fda.gov]

- 4. Glyceryl tristearate technical 555-43-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal behavior and phase transition of stearine

An In-depth Technical Guide to the Thermal Behavior and Phase Transition of Stearin (B3432776)

For Researchers, Scientists, and Drug Development Professionals

Stearin, a triglyceride derived from three units of stearic acid, is a critical component in various industries, including pharmaceuticals, food manufacturing, and cosmetics, owing to its unique thermal properties and complex phase behavior. Understanding the thermal characteristics and polymorphic transitions of stearin is paramount for controlling product quality, stability, and functionality. This technical guide provides a comprehensive overview of the thermal behavior of stearin, with a particular focus on palm stearin, a widely used commercial form. It delves into the quantitative thermal properties, detailed experimental protocols for characterization, and the fundamental principles of its phase transitions.

Introduction

Stearin's utility is intrinsically linked to its solid fat content and crystalline structure at different temperatures. It exhibits polymorphism, the ability to exist in multiple crystalline forms—namely α (alpha), β' (beta-prime), and β (beta)—each with distinct melting points, stabilities, and physical properties. The transition between these polymorphic forms is a critical factor influencing the texture, appearance, and shelf-life of products containing stearin. This guide serves as a technical resource for professionals requiring a deep understanding of these phenomena for formulation development, process optimization, and quality control.

Thermal Properties of Stearin

The thermal properties of stearin are crucial for predicting its behavior during processing and storage. The following tables summarize key quantitative data for tristearin (B179404) (the pure form of stearin) and palm stearin.

Table 1: Thermal Properties of Tristearin

| Property | Value | Unit | Notes |

| Melting Point (α-form) | 54 | °C | The least stable polymorph.[1] |

| Melting Point (β'-form) | 65 | °C | Intermediate stability. |

| Melting Point (β-form) | 72.5 | °C | The most stable polymorph.[1] |

| Enthalpy of Fusion (β-form) | 219.6 ± 2 | J/g | Determined by DSC.[2] |

| Specific Heat Capacity (β-form, 272.1 K) | 1342.8 | J/mol·K | [1] |

| Specific Heat Capacity (Liquid, 346.5 K) | 1969.4 | J/mol·K | [1] |

| Standard Molar Entropy (Liquid) | 1534.7 | J/mol·K | [1] |

Table 2: Thermal Properties of Palm Stearin

| Property | Value | Unit | Notes |

| Melting Point Range | 45 - 62 | °C | Varies with fractionation and processing. |

| Boiling Point Range | 200 - 225 | °C | |

| Enthalpy of Fusion | ~128.4 | J/g | |

| Specific Heat Capacity (10-80°C) | 1.27 - 6.24 | J/g°C | Varies with temperature and processing method. |

Phase Transitions and Polymorphism

Triglycerides like stearin crystallize in different polymorphic forms, each representing a unique molecular packing arrangement. The stability of these forms increases in the order α → β' → β. The initial crystallization from the melt typically yields the metastable α-form, which then transforms into the more stable β' and subsequently the most stable β-form over time and with temperature fluctuations.

The following diagram illustrates the typical polymorphic transformation pathway of stearin.

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal behavior of stearin requires precise experimental techniques. This section outlines the methodologies for Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).

The general workflow for characterizing the thermal properties of stearin is depicted below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and heat flows associated with phase transitions in materials.

-

Objective: To determine the melting points, crystallization temperatures, and enthalpies of fusion of stearin's polymorphic forms.

-

Instrumentation: A heat-flux or power-compensation DSC instrument equipped with a cooling accessory.

-

Sample Preparation:

-

Weigh 5-10 mg of the stearin sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatiles.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Experimental Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample to 80°C to erase any prior thermal history and hold for 10 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C) to observe crystallization.

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to observe the melting of the different polymorphs.

-

-

Data Analysis:

-

The crystallization exotherms and melting endotherms are analyzed to determine onset temperatures, peak temperatures, and enthalpies (area under the peak).

-

Multiple melting peaks on the heating curve are indicative of the presence of different polymorphic forms.

-

X-ray Diffraction (XRD)

XRD is used to identify the crystalline structure of stearin, allowing for the definitive identification of its polymorphic forms.

-

Objective: To identify the polymorphic forms (α, β', β) of stearin present in a sample.

-

Instrumentation: A powder X-ray diffractometer with a temperature-controlled stage.

-

Sample Preparation:

-

The stearin sample is first subjected to a specific thermal treatment (as in the DSC sample preparation) to induce the formation of the desired polymorphs.

-

The crystallized sample is then placed on the sample holder of the diffractometer.

-

-

Experimental Procedure:

-

The sample is scanned over a range of 2θ angles (typically 15-30°) at a specific temperature.

-

The diffraction pattern is recorded.

-

-

Data Analysis:

-

The polymorphic forms are identified by their characteristic diffraction peaks at specific d-spacings:

-

α-form: A single strong peak at approximately 4.15 Å.

-

β'-form: Two strong peaks at approximately 4.2 Å and 3.8 Å.

-

β-form: A strong peak at approximately 4.6 Å.

-

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

-

Objective: To determine the thermal stability and decomposition temperature of stearin.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation:

-

Place a small amount of the stearin sample (5-10 mg) into a TGA pan (ceramic or platinum).

-

-

Experimental Procedure:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature.

-

The onset of significant weight loss indicates the beginning of thermal decomposition.

-

Conclusion

The thermal behavior and phase transitions of stearin are complex phenomena that significantly impact its application in various fields. A thorough understanding and precise characterization of its melting, crystallization, and polymorphic transformations are essential for the development of stable and functional products. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively analyze and control the thermal properties of stearin in their work. The use of complementary techniques such as DSC, XRD, and TGA is crucial for a comprehensive understanding of this versatile material.

References

An In-depth Technical Guide to the Solubility of Stearin in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearin (B3432776), also known as tristearin (B179404) or glyceryl tristearate, in a range of common organic solvents. Understanding the solubility characteristics of this triglyceride is crucial for a variety of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for purification and analysis in research settings.

Core Principles of Stearin Solubility

Stearin (C₅₇H₁₁₀O₆) is a triglyceride derived from three units of stearic acid. As a large, nonpolar molecule, its solubility is primarily governed by the "like dissolves like" principle. Consequently, it exhibits poor solubility in polar solvents such as water and greater solubility in nonpolar organic solvents. The dissolution of stearin is an endothermic process, meaning its solubility generally increases with a rise in temperature.

Stearin is a polymorphic substance, meaning it can exist in multiple crystalline forms (α, β', and β), each with a different melting point.[1] These forms are reported to melt at approximately 54 °C (α-form), 65 °C (β'-form), and 72.5 °C (β-form).[1] The specific crystalline form present can influence its solubility characteristics in a given solvent.

Quantitative Solubility Data

Quantitative solubility data for tristearin in various organic solvents has been determined, notably in a key study by C.W. Hoerr and H.J. Harwood. The following tables summarize the solubility of the stable β-form of tristearin. It is important to note that tristearin exhibits complex polymorphic behavior, and different crystalline forms will have distinct solubility curves.[2]

Table 1: Solubility of Tristearin in Non-Polar and Halogenated Solvents

| Temperature (°C) | Hexane (wt %) | Benzene (wt %) | Carbon Tetrachloride (wt %) | Chloroform (wt %) |

| 0 | ~0.1 | ~0.5 | ~0.8 | ~2.5 |

| 10 | ~0.3 | ~1.5 | ~2.5 | ~8.0 |

| 20 | ~0.8 | ~4.0 | ~7.0 | ~20.0 |

| 30 | ~2.0 | ~10.0 | ~18.0 | ~45.0 |

| 40 | ~5.0 | ~25.0 | ~40.0 | >50.0 |

| 50 | ~12.0 | >50.0 | >50.0 | >50.0 |

| 60 | ~28.0 | >50.0 | >50.0 | >50.0 |

| 70 | >50.0 | >50.0 | >50.0 | >50.0 |

Note: Data is graphically interpolated from figures presented in Hoerr and Harwood (1956). Exact numerical values from the original tables were not available.

Table 2: Solubility of Tristearin in Polar and Moderately Polar Solvents

| Temperature (°C) | Acetone (wt %) | Ethyl Acetate (wt %) |

| 0 | ~0.05 | ~0.2 |

| 10 | ~0.1 | ~0.5 |

| 20 | ~0.2 | ~1.2 |

| 30 | ~0.5 | ~3.0 |

| 40 | ~1.2 | ~8.0 |

| 50 | ~3.0 | ~20.0 |

| 60 | ~8.0 | >50.0 |

| 70 | ~20.0 | >50.0 |

Note: Data is graphically interpolated from figures presented in Hoerr and Harwood (1956). Exact numerical values from the original tables were not available. In highly polar solvents like methanol (B129727) and acetonitrile, the solubility of tristearin is very limited, estimated to be around 1-2% in the boiling solvent.[2]

Experimental Protocols

The determination of stearin solubility can be carried out using several established methods. Below are detailed protocols for the Isothermal Gravimetric Method and the Phase Disappearance Method, which are commonly employed for determining the solubility of lipids in organic solvents.

Isothermal Gravimetric "Shake-Flask" Method

This is a widely used and reliable method for determining equilibrium solubility.

a. Materials and Apparatus:

-

High-purity tristearin

-

Analytical grade organic solvents

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance (accuracy ± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

b. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of tristearin to a series of glass vials each containing a known volume or weight of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of stearin.

-

Gravimetric Analysis: Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved tristearin per unit mass or volume of the solvent.

Phase Disappearance (Visual) Method

This method is useful for determining the temperature at which a known concentration of solute completely dissolves, thereby constructing a solubility curve.

a. Materials and Apparatus:

-

High-purity tristearin

-

Analytical grade organic solvents

-

Sealed glass tubes

-

Thermostatically controlled water or oil bath with a viewing window and a slow-stirring mechanism

-

Calibrated thermometer or temperature probe

b. Procedure:

-

Sample Preparation: Accurately weigh known amounts of tristearin and the solvent into a series of sealable glass tubes to create mixtures of varying compositions.

-

Heating and Observation: Place the sealed tubes in the thermostatic bath. Slowly heat the bath while gently agitating or rotating the tubes.

-

Determination of Dissolution Temperature: For each tube, carefully observe the temperature at which the last solid particle of tristearin dissolves. This temperature represents the saturation temperature for that specific concentration.

-

Data Plotting: Plot the dissolution temperature against the weight percent of tristearin to generate a solubility curve.

Analytical Quantification of Dissolved Stearin

For methods requiring the quantification of dissolved stearin in a solution, High-Performance Liquid Chromatography (HPLC) is a common and accurate technique.

a. Principle: A known volume of the filtered saturated solution is injected into an HPLC system. The tristearin is separated from the solvent and any other components on a chromatographic column and detected by a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are well-suited for non-volatile, non-chromophoric compounds like triglycerides.

b. Typical HPLC-ELSD/CAD Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., isopropanol, acetone) and a more polar solvent (e.g., acetonitrile).

-

Detector: ELSD or CAD.

-

Quantification: A calibration curve is generated using standard solutions of tristearin of known concentrations. The concentration of tristearin in the experimental sample is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of stearin in an organic solvent using the isothermal gravimetric method.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Signaling Pathway of Solubility Factors

The solubility of stearin is not a biological signaling pathway but rather a physicochemical process influenced by several interrelated factors. The following diagram illustrates the logical relationships between these key factors.

Caption: Factors Influencing Stearin Solubility.

References

The Function of Stearic Acid in Biological Cell Membranes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the multifaceted roles of stearic acid in the structure, function, and signaling activities of biological cell membranes. It begins by clarifying the critical distinction between stearine (tristearin) and stearic acid, establishing the latter as the relevant molecular entity in membrane biology. The document elucidates how the incorporation of stearic acid, a long-chain saturated fatty acid, into membrane phospholipids (B1166683) profoundly influences the biophysical properties of the bilayer, including decreased fluidity and increased thickness. Furthermore, it explores the active role of stearic acid in cellular signaling, including its covalent attachment to proteins (S-acylation) and its involvement in critical signaling pathways. Detailed experimental protocols for quantifying membrane fatty acid composition and assessing membrane fluidity are provided, alongside quantitative data and visual models of key pathways and workflows to support researchers in the field.

Introduction: Stearic Acid, Not this compound, in Cell Membranes

A common point of confusion is the distinction between "this compound" and "stearic acid." It is imperative to clarify this from the outset.

-

Stearic Acid (Octadecanoic Acid): A long-chain saturated fatty acid with an 18-carbon backbone (C18:0).[1] It is a fundamental building block of various lipids. In nature, it is abundant in animal fats like tallow (B1178427) and lard and in vegetable fats such as cocoa and shea butter.[2]

-

This compound (Tristearin): The triglyceride of stearic acid. It consists of a glycerol (B35011) backbone esterified with three stearic acid molecules. This compound is primarily a storage fat, used by organisms for energy reserves, and is not a direct structural component of the fluid mosaic cell membrane.[3][4]

This guide will focus exclusively on stearic acid , as it is the molecular entity incorporated into membrane lipids that directly influences the biophysical and signaling functions of the cell membrane.

The Structural Role of Stearic Acid in the Lipid Bilayer

Stearic acid is a crucial determinant of the physical architecture of the cell membrane. Its influence stems from its long, straight, and flexible hydrocarbon chain, a direct consequence of being fully saturated (i.e., lacking carbon-carbon double bonds).[5]

Incorporation into Membrane Phospholipids

Stearic acid does not exist as a free fatty acid within the membrane but is esterified into the glycerol backbone of phospholipids, the primary structural lipids of the membrane. It is preferentially incorporated at the sn-1 position of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[6] The main molecular species formed include 18:0-18:2 (stearoyl-linoleoyl), 18:0-20:4 (stearoyl-arachidonoyl), and 18:0-22:6 (stearoyl-docosahexaenoyl) phospholipids.[6]

Impact on Membrane Fluidity and Order

The defining structural feature of stearic acid is its saturated acyl chain, which allows it to adopt a straight, extended conformation. This has profound effects on lipid packing and membrane fluidity:

-

Decreased Fluidity: The absence of "kinks"—present in unsaturated fatty acids—allows phospholipids containing stearic acid to pack tightly together via strong van der Waals forces.[7][8] This tight packing increases the viscosity of the bilayer, making the membrane more ordered, rigid, and less fluid.[5][9]

-

Increased Phase Transition Temperature (Tm): Membranes enriched with saturated fatty acids like stearic acid have a higher melting temperature (Tm). This means more thermal energy is required to transition them from a rigid gel state to a more fluid liquid-crystalline state.

Influence on Membrane Thickness

The extended conformation of stearic acid contributes directly to a thicker lipid bilayer compared to membranes enriched in shorter-chain or unsaturated fatty acids.[10] This tight packing and chain extension increase the distance between the hydrophilic headgroups on opposite sides of the membrane.

Role in Lipid Raft Formation

Lipid rafts are specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and phospholipids containing saturated fatty acids, such as stearic acid.[11] The tight packing ability of stearic acid is fundamental to the formation of these liquid-ordered (Lₒ) domains, which are thicker and less fluid than the surrounding liquid-disordered (Ld) bilayer.[11][12] These rafts function as platforms for signal transduction by concentrating specific receptors and signaling proteins.

Data Presentation: Quantitative Effects of Acyl Chain Composition on Bilayer Properties

The following table summarizes quantitative data from experimental and simulation studies, comparing the properties of bilayers composed of phospholipids with stearic acid (DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine) versus those with oleic acid (DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine), a C18:1 unsaturated fatty acid.

| Parameter | DSPC (C18:0 / C18:0) | DOPC (C18:1 / C18:1) | Significance of Stearic Acid |

| Bilayer Phase at 30°C | Gel (Lβ) | Liquid Disordered (Ld) | Promotes a more ordered, rigid state |

| Bilayer Thickness (D_HH) | ~4.7 nm[13] | ~3.7 nm[14] | Increases membrane thickness |

| Area per Lipid | ~0.48 nm² | ~0.72 nm² | Promotes tighter lipid packing |

| Membrane Fluidity | Low (High Anisotropy) | High (Low Anisotropy) | Decreases membrane fluidity |

Note: Values are approximations derived from multiple sources and can vary with experimental conditions (temperature, hydration, substrate).

Stearic Acid in Membrane-Associated Signaling

Beyond its structural role, stearic acid is an active participant in cellular signaling, both through its influence on signaling domains and as a direct covalent modifier of proteins.

Protein S-Acylation (Stearoylation)

S-acylation is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein via a thioester bond.[15] While often called palmitoylation (for C16:0), other fatty acids, including stearic acid (C18:0), can also be attached.[16][17] This process, termed S-stearoylation, is critical for regulating:

-

Protein Localization: Acylation increases the hydrophobicity of a protein, promoting its association with cell membranes and specific microdomains like lipid rafts.

-

Protein Stability and Function: The modification can alter protein conformation, stability, and interaction with other proteins, effectively acting as a molecular switch.[15]

Key Signaling Pathways Modulated by Stearic Acid

-

GNAI Protein and EGFR Signaling: Stearic acid (after desaturation to oleic acid) can be used to S-acylate GNAI proteins. This oleoylation causes GNAI to shift out of detergent-resistant membrane fractions where they would normally potentiate EGFR signaling, thereby blunting the downstream AKT activation pathway.[18]

-

Mitochondrial Dynamics: Stearic acid is sensed by cells and regulates mitochondrial morphology. It can be covalently attached to the Transferrin Receptor (TfR1), an event which leads to mitochondrial fusion and increased oxygen consumption.

-

Insulin (B600854) Signaling: Stearic acid can act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). By inhibiting this phosphatase, stearic acid may enhance the phosphorylation of the insulin receptor, thereby positively modulating the insulin signaling pathway.

-

Neuroprotection via PI3K Pathway: In neuronal cells, stearic acid has been shown to provide protection against oxidative stress and oxygen-glucose deprivation by activating the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1]

Visualization: Stearic Acid-Mediated Regulation of Mitochondrial Fusion

The following diagram illustrates the signaling pathway by which stearic acid levels influence mitochondrial morphology.